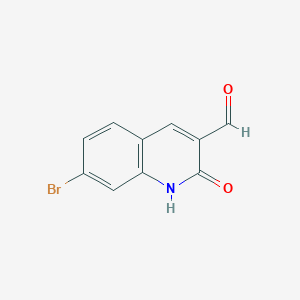

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

7-bromo-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAJNWCWIWIVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as catalytic bromination and solvent recycling are employed to enhance efficiency and reduce costs.

化学反応の分析

Types of Reactions

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

Oxidation: 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Reduction: 7-Bromo-2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde.

Substitution: 7-Substituted-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives.

科学的研究の応用

Synthesis Techniques

- Condensation Reactions : Utilizing aldehydes and amines to form the quinoline framework.

- Metal-Catalyzed Reactions : Employing catalysts such as copper or palladium to facilitate coupling reactions that introduce various substituents at different positions on the quinoline ring.

Biological Activities

The biological potential of 7-bromo derivatives of quinolines, including 7-bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, has been extensively studied. These compounds exhibit a range of pharmacological properties:

Antimicrobial Activity

Quinoline derivatives have shown significant antimicrobial properties against various pathogens. Research indicates that 7-bromo derivatives can enhance antibacterial and antifungal activities due to their ability to interfere with microbial cell functions .

Anticancer Properties

Studies have demonstrated that compounds within this class can induce cytotoxic effects on cancer cell lines. Specifically, this compound has been noted for its ability to circumvent drug resistance mechanisms in cancer cells, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Research has suggested that these compounds may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Medicinal Chemistry Applications

Given its diverse biological activities, this compound serves as a valuable scaffold in medicinal chemistry:

Drug Development

The compound is being explored as a lead structure for developing new drugs targeting:

- Antimicrobial agents : Modifications can enhance efficacy against resistant strains.

- Anticancer drugs : Its ability to target specific pathways in cancer cells makes it a promising candidate for new therapies.

Synthetic Building Block

It acts as a precursor for synthesizing more complex molecules with enhanced biological activities. The introduction of various substituents can tailor the pharmacological profile of derivatives for specific therapeutic applications .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

作用機序

The mechanism of action of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to altered cellular processes. The bromine atom and carbonyl groups play a crucial role in these interactions, facilitating the formation of stable adducts with target molecules.

類似化合物との比較

7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Molecular Formula: C₁₀H₆FNO₂.

- Properties : Predicted boiling point: 428.5±45.0 °C ; density: 1.460±0.06 g/cm³ .

- Key Differences : Fluorine’s smaller size and high electronegativity enhance metabolic stability compared to bromine, making it advantageous in drug design .

Positional Isomers

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Molecular Formula: C₁₀H₆BrNO₂ (same as 7-bromo isomer).

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Properties : Predicted pKa: 9.61±0.70 , indicating moderate acidity for the aldehyde proton .

- Applications : Positional fluorine substitution may influence solubility and pharmacokinetic profiles compared to 7-substituted analogs.

Antioxidative and Cytotoxic Activity

- Copper(II) Complexes :

Antibacterial Activity

- Thiosemicarbazone Derivatives : Fluorine- and bromo-substituted analogs show potent antibacterial activity against pathogenic strains, likely due to improved membrane penetration .

Physicochemical Properties

生物活性

Overview

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This compound features a quinoline core with a bromine atom at the 7-position, a carbonyl group at the 2-position, and an aldehyde group at the 3-position, which collectively contribute to its reactivity and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves bromination of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. The process is often carried out in organic solvents such as dichloromethane or acetonitrile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant bacteriostatic activity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 32 |

| Escherichia coli | 64 |

| Staphylococcus aureus | 16 |

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in inhibiting the growth of various cancer cell lines. In vitro studies reported that it significantly reduced cell viability in human ovarian and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of cellular pathways .

Case Study: Anticancer Activity

In a recent study, this compound was tested against cisplatin-sensitive and -resistant human ovarian adenocarcinoma cells. The results showed that the compound effectively inhibited cell proliferation in both cell types, suggesting potential as a lead compound for developing new cancer therapies .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition. For instance, it may inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | Limited | Moderate |

| 7-Chloro-2-oxo-1,2-dihydroquinoline | Low | Low |

Q & A

Q. What are the standard synthetic methodologies for 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?

Answer: The compound is synthesized via acid-catalyzed hydrolysis of brominated quinoline precursors. A typical procedure involves refluxing 7-bromo-2-chloroquinoline-3-carbaldehyde derivatives with hydrochloric acid (37% HCl) for 16 hours, followed by precipitation upon dilution with water. The product is isolated via vacuum filtration and recrystallized for purity . Bromination can be achieved either through electrophilic substitution using bromine in acetic acid or by starting with pre-brominated intermediates to ensure regioselectivity.

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, the aldehyde proton typically appears as a singlet near δ 10.0 ppm, while the bromo substituent deshields adjacent protons .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and intermolecular interactions, such as hydrogen bonding between the keto and aldehyde groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data, such as varying IC₅₀ values in anticancer assays?

Answer: Contradictions may stem from differences in assay conditions or compound purity. Methodological solutions include:

- Purity Validation : Use HPLC (>95% purity) or elemental analysis to exclude impurities .

- Standardized Assays : Employ consistent cell lines (e.g., HeLa or MCF-7) and incubation times across studies.

- Mechanistic Studies : Compare DNA binding affinity via ethidium bromide displacement assays or evaluate topoisomerase inhibition to isolate bioactivity mechanisms .

- Collaborative Replication : Cross-validate results with independent labs to confirm reproducibility .

Q. What is the optimal approach to design and characterize metal coordination complexes with this ligand?

Answer: The aldehyde and keto groups enable chelation with transition metals. A recommended protocol involves:

- Synthesis : React the ligand with PdCl₂ or Cu(NO₃)₂ in methanol/water under nitrogen, followed by slow evaporation to grow single crystals .

- Characterization : Use X-ray crystallography (SHELXL refinement) to confirm geometry and UV-Vis spectroscopy to study charge-transfer transitions.

- Bioactivity Profiling : Test complexes for enhanced DNA cleavage activity (gel electrophoresis) or cytotoxicity (MTT assays) compared to the free ligand .

Q. How does the bromo substituent influence reactivity compared to non-halogenated analogs?

Answer: The bromo group:

- Electron-Withdrawing Effects : Activates the quinoline ring for nucleophilic attack at the 4-position, as shown in Suzuki coupling reactions with aryl boronic acids.

- Steric Hindrance : Slows reactions at the 3-carbaldehyde site compared to smaller halogens (e.g., chloro derivatives).

- Biological Interactions : Enhances intercalation with DNA due to increased hydrophobicity and van der Waals interactions, as evidenced by lower IC₅₀ values in cytotoxicity studies .

Q. What computational strategies are effective for predicting this compound’s interactions with enzymatic targets?

Answer:

- Docking Simulations : Use AutoDock Vina to model binding modes with targets like topoisomerase II. Validate with experimental IC₅₀ data .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) that influence redox activity .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。